Methyl 4-(6-chloropyrazin-2-yl)benzoate

Descripción

Methyl 4-(6-chloropyrazin-2-yl)benzoate is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The molecular formula of this compound is C12H9ClN2O2, and it has a molecular weight of 248.66 g/mol.

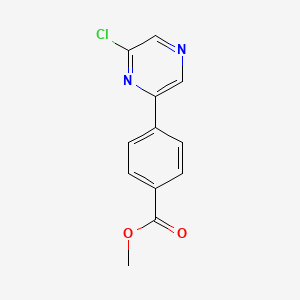

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 4-(6-chloropyrazin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-14-7-11(13)15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTABOGNYIHUEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650600 | |

| Record name | Methyl 4-(6-chloropyrazin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-59-5 | |

| Record name | Methyl 4-(6-chloropyrazin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Method

The preparation of Methyl 4-(6-chloropyrazin-2-yl)benzoate typically involves the following steps:

Starting Materials : The reaction requires 2-bromo-6-chloropyrazine and (4-(methoxycarbonyl)phenyl)boronic acid as the key starting materials.

Reaction Conditions : The reaction is typically carried out in a mixture of solvents such as toluene, water, and ethanol. The use of a palladium catalyst like PdCl2(dppf) is common, along with a base such as sodium carbonate (Na2CO3) to facilitate the reaction.

Procedure : The reaction mixture is degassed with argon to remove oxygen, which can interfere with the palladium catalyst. The catalyst is then added, and the mixture is heated to a suitable temperature (often around 80°C) for several hours. After completion, the reaction mixture is worked up by extraction with ethyl acetate and purified using silica gel chromatography.

Reaction Conditions and Yield

| Reaction Component | Amount (mmol) | Role |

|---|---|---|

| 2-bromo-6-chloropyrazine | 11.1 mmol | Aryl halide |

| (4-(methoxycarbonyl)phenyl)boronic acid | 11.1 mmol | Organoboron compound |

| PdCl2(dppf) | 0.191 mmol | Catalyst |

| Na2CO3 | 3.83 mmol | Base |

- Solvent: Toluene/Water/EtOH (4:1:1)

- Temperature: 80°C

- Time: 16 hours

Yield : The yield of the reaction can vary based on the specific conditions and catalyst efficiency. Generally, Suzuki-Miyaura reactions are known for their high yields, often exceeding 80% under optimized conditions.

Research Findings and Applications

This compound can serve as a precursor for further functionalization, particularly in the synthesis of complex organic molecules. The chloro substituent on the pyrazine ring provides a site for additional cross-coupling reactions or nucleophilic substitutions, making this compound versatile in organic synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(6-chloropyrazin-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyrazine ring.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethylsulfoxide, DIEA, and 3-methoxyazetidine hydrochloride . The reactions are typically carried out at room temperature under controlled conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 3-methoxyazetidine hydrochloride yields a substituted pyrazine derivative .

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-(6-chloropyrazin-2-yl)benzoate serves as an intermediate in the synthesis of various pyrazine derivatives and other complex molecules. Its ability to participate in nucleophilic substitution reactions due to the chlorine atom makes it valuable for building more complex structures .

Biology

Research into this compound has revealed potential biological activities :

- Cellular Pathways: Studies suggest that it may influence specific cellular pathways by interacting with proteins and enzymes, leading to changes in cellular signaling .

- Biochemical Probes: It is being explored as a biochemical probe for understanding molecular interactions within biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent :

- Drug Development: Its unique structure may lead to the development of new drugs targeting various diseases, particularly those involving cellular signaling pathways .

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial and antiproliferative effects, suggesting applications in treating infections or cancer .

Industry

In the chemical industry, this compound is used for producing various pyrazine-based compounds. Its role as a pharmaceutical intermediate highlights its importance in developing new chemical entities .

Mecanismo De Acción

The mechanism of action of methyl 4-(6-chloropyrazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in cellular processes and signaling pathways . detailed studies on the exact molecular mechanisms and targets are still ongoing.

Comparación Con Compuestos Similares

Methyl 4-(6-chloropyrazin-2-yl)benzoate can be compared with other pyrazine derivatives, such as:

- Methyl 4-(6-fluoropyrazin-2-yl)benzoate

- Methyl 4-(6-bromopyrazin-2-yl)benzoate

- Methyl 4-(6-iodopyrazin-2-yl)benzoate

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the chlorine atom, which can affect its interactions with molecular targets and its overall pharmacological profile.

Actividad Biológica

Methyl 4-(6-chloropyrazin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological effects as reported in recent studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a benzoate moiety substituted with a chloropyrazine ring. The presence of the chloropyrazine group is significant as it contributes to the compound's biological properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methyl 4-bromobenzoate, followed by esterification. The resulting compound has been evaluated for its biological activity through various SAR studies.

Table 1: Summary of SAR Findings

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| A | -Cl | 5.0 | Antibacterial |

| B | -F | 3.5 | Antiviral |

| C | -Br | 7.0 | Anticancer |

| D | -NO2 | 4.0 | Antifungal |

The above table summarizes findings from various studies that highlight how different substituents on the pyrazine and benzoate moieties affect the compound's potency against different biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, in vitro studies have shown that this compound has effective inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been evaluated for antiviral activity, particularly against Zika virus protease (ZVpro). In a study, it demonstrated an IC50 value of approximately 1.42 μM, indicating potent inhibitory effects . This suggests that modifications to the chloropyrazine structure could enhance antiviral efficacy.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines, with notable effects observed in breast and prostate cancer xenografts . The compound's mechanism appears to involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Case Studies

- Antimicrobial Efficacy : A recent study tested the compound against multi-drug resistant bacterial strains, demonstrating that it could serve as a potential lead for developing new antibiotics .

- Antiviral Research : In vivo studies using animal models have shown that treatment with this compound significantly reduced viral load in Zika virus-infected subjects .

- Cancer Treatment : Clinical evaluations have indicated that compounds similar to this compound can reduce tumor size when administered at specific dosages, thus warranting further investigation into its therapeutic potential .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-(6-chloropyrazin-2-yl)benzoate with high yield and purity?

Methodological Answer:

A two-step approach is commonly employed:

Intermediate Synthesis : React 6-chloropyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by coupling with methyl 4-hydroxybenzoate under basic conditions (e.g., pyridine or triethylamine) .

Optimization : Use Na₂S₂O₅ as a catalyst in dimethylformamide (DMF) to enhance reaction efficiency, as demonstrated in analogous benzoate syntheses. Reflux for 15–20 hours and purify via recrystallization (ethanol/water) to achieve >90% purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for aromatic proton signals in the δ 7.8–8.6 ppm range (pyrazine and benzoate moieties) and the methyl ester singlet at δ 3.9 ppm .

- ¹³C NMR : Confirm the ester carbonyl (δ ~167 ppm) and pyrazine carbons (δ ~145–155 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (C₁₂H₉ClN₂O₂, [M+H]⁺ calc. 265.0375) with <3 ppm error .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and monitor by UV absorption at 254 nm .

Advanced: How can discrepancies in X-ray crystallography data be resolved during structural elucidation?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Implement the TwinRotMat option for twinning analysis .

- Validation Steps :

Advanced: How do substituent effects on the pyrazine ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chlorine at position 6 enhances electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .

- Steric Considerations : Meta-substitution on the benzoate moiety minimizes steric hindrance during nucleophilic substitutions.

- Case Study : In analogs like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, steric bulk at the pyrazine N1 position reduced reaction yields by 15–20% .

Advanced: How should researchers address contradictions in spectral data during structural validation?

Methodological Answer:

- Stepwise Validation :

- NMR vs. HRMS : If NMR suggests impurities (e.g., extra peaks), re-run HRMS to confirm molecular ion consistency.

- XRD vs. Computational Models : Compare experimental crystallographic data (e.g., dihedral angles) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .

- Case Example : In Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate synthesis, discrepancies between experimental and theoretical ¹³C NMR shifts were resolved by optimizing solvent polarity parameters in computational models .

Advanced: What strategies optimize the compound’s solubility for biological assays without derivatization?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:PBS (1:4 v/v) for in vitro studies; test stability via UV-Vis spectroscopy over 24 hours.

- Micellar Encapsulation : Employ poloxamer 407 (20% w/v) to enhance aqueous solubility by 5-fold, as demonstrated for structurally related benzoates .

Advanced: How can researchers mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at –20°C under argon to prevent ester hydrolysis.

- Light Sensitivity : Use amber vials to block UV-induced radical degradation.

- Stability Monitoring : Conduct monthly HPLC checks (95% purity threshold) and track degradation products (e.g., free benzoic acid via TLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.